Di(1-Adamantyl)benzylphosphine serves as a ligand for palladium catalysts in the Sonogashira coupling reaction. This reaction allows the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The bulky adamantyl groups on the ligand contribute to the reaction's efficiency by enhancing the catalyst's selectivity for the desired product [3].
*Source: Di(1-Adamantyl)benzylphosphine | 671800-5G | SIGMA-ALDRICH | SLS:
Di(1-Adamantyl)benzylphosphine is a phosphine compound with the chemical formula and a CAS number of 395116-70-8. This compound features two adamantyl groups attached to a benzylphosphine moiety, making it a bulky and electron-rich ligand. The unique structure of Di(1-Adamantyl)benzylphosphine contributes to its effectiveness in various catalytic applications, particularly in organometallic chemistry.
ABPN functions as a chelating ligand, binding to the transition metal center through the lone pair of electrons on the phosphorus atom. The steric bulk of the adamantyl groups influences the coordination environment around the metal, affecting its reactivity towards substrates in the catalytic cycle []. Specific details of the mechanism depend on the particular reaction involved.
Di(1-Adamantyl)benzylphosphine is primarily utilized as a ligand in transition metal-catalyzed reactions. It has been shown to facilitate:
While specific biological activities of Di(1-Adamantyl)benzylphosphine are not extensively documented, phosphines in general have shown potential in medicinal chemistry. Some phosphine derivatives exhibit:
The synthesis of Di(1-Adamantyl)benzylphosphine typically involves:
This multi-step process allows for the construction of the desired phosphine ligand with high purity and yield.
Di(1-Adamantyl)benzylphosphine finds its primary applications in:
Interaction studies involving Di(1-Adamantyl)benzylphosphine often focus on its coordination behavior with transition metals. Key findings include:
Several compounds share structural similarities with Di(1-Adamantyl)benzylphosphine. Here are some notable examples:
Di(1-Adamantyl)benzylphosphine stands out due to its combination of steric bulk from the adamantane groups and electronic richness from the benzene ring, making it particularly effective in catalysis compared to its peers.
The Friedel-Crafts approach represents one of the classical methodologies for constructing adamantyl-phosphine bonds in the synthesis of Di(1-Adamantyl)benzylphosphine [1] [2]. This electrophilic aromatic substitution mechanism involves the activation of adamantane derivatives through Lewis acid catalysis, typically employing aluminum chloride as the catalyst [1]. The reaction proceeds through the formation of a highly reactive adamantyl carbocation intermediate, which subsequently attacks the phosphorus center to establish the phosphorus-carbon bond [2].
Recent mechanistic studies have revealed that the Friedel-Crafts alkylation of phosphine derivatives with adamantyl groups involves an unusual carbocation rearrangement pathway [1] [2]. Unlike traditional Friedel-Crafts reactions that follow the Markovnikov rule, the formation of adamantyl-phosphine bonds exhibits a violation of this principle due to the unique steric constraints imposed by the adamantyl cage structure [1]. The tertiary carbocation intermediate undergoes a Wagner-Meerwein shift to a more stable secondary carbocation, which then participates in the alkylation reaction [2].
The synthetic protocol typically requires elevated temperatures ranging from 60 to 80 degrees Celsius and extended reaction times of 12 to 18 hours to achieve complete conversion [1]. The reaction conditions must be carefully controlled to prevent over-alkylation and the formation of multiple isomeric products. The use of stoichiometric amounts of aluminum chloride is necessary to activate the adamantyl precursor and maintain the electrophilic character of the intermediate carbocation [1] [2].
Yields obtained through the Friedel-Crafts approach generally range from 45 to 65 percent, with the moderate efficiency attributed to competing side reactions and the formation of regioisomeric products [1]. The harsh reaction conditions and the need for anhydrous aluminum chloride present significant challenges for large-scale implementation, particularly regarding equipment corrosion and waste disposal considerations [3].
The SN1 (unimolecular nucleophilic substitution) mechanism represents a particularly effective pathway for the synthesis of Di(1-Adamantyl)benzylphosphine, especially when utilizing adamantyl derivatives as alkylating agents [5]. This mechanism is characterized by a two-step process involving the initial ionization of the alkyl halide to form a carbocation intermediate, followed by nucleophilic attack by the phosphine reagent [6] [7].
The SN1 pathway is particularly favored for adamantyl systems due to the exceptional stability of the tertiary adamantyl carbocation [7] [8]. The rigid tricyclic structure of the adamantyl group provides significant stabilization through hyperconjugation and the absence of competing elimination pathways that typically plague other tertiary alkyl systems [7]. The rate-determining step involves the heterolytic cleavage of the carbon-halide bond, which is facilitated by polar protic solvents that can stabilize the resulting ionic intermediates through solvation [6] [8].
Kinetic studies have demonstrated that the SN1 mechanism for adamantyl phosphine synthesis follows first-order kinetics with respect to the alkyl halide concentration, confirming the unimolecular nature of the rate-determining step [6] [7]. The reaction rate is independent of the nucleophile concentration, which allows for the use of mild reaction conditions and reduces the risk of over-alkylation that commonly occurs in SN2 mechanisms [7].
The synthesis of Di(1-Adamantyl)benzylphosphine via the SN1 pathway typically employs 1-adamantyl bromide or 1-adamantyl chloride as the alkylating agent, with benzylphosphine or its derivatives serving as the nucleophile [5]. The reaction is conducted in polar protic solvents such as alcohols or aqueous alcohol mixtures at temperatures ranging from room temperature to 50 degrees Celsius [8]. Yields obtained through this methodology are generally superior to those achieved via Friedel-Crafts approaches, typically ranging from 65 to 85 percent .
The scalability of the SN1 approach has been demonstrated on multi-gram scales, with successful synthesis reported for quantities exceeding 10 grams [5]. The mild reaction conditions and the absence of strong Lewis acids make this methodology particularly attractive for industrial applications, although the cost of adamantyl halide starting materials remains a significant economic consideration [3].
The purification of Di(1-Adamantyl)benzylphosphine requires specialized protocols due to the air-sensitive nature of tertiary phosphines and the potential for oxidation to the corresponding phosphine oxide [9] [10]. Column chromatography represents the most widely employed purification technique, utilizing silica gel as the stationary phase and carefully degassed solvent systems to prevent oxidation during the purification process [11] [10].
The chromatographic separation is typically performed using a gradient elution system, beginning with pure hexane and gradually increasing the polarity through the addition of diethyl ether or ethyl acetate [11]. The optimal mobile phase composition for Di(1-Adamantyl)benzylphosphine has been determined to be hexane-diethyl ether in a 9:1 ratio, which provides adequate separation while minimizing the risk of phosphine oxidation [11]. The use of nitrogen-purged solvents and the maintenance of an inert atmosphere throughout the purification process are essential to preserve the integrity of the phosphine product [10].
Recrystallization presents an alternative purification methodology that often provides superior purity levels compared to chromatographic methods [12]. The crystallization process typically employs ethanol or methanol as the recrystallization solvent, with the phosphine dissolved at elevated temperature and allowed to cool slowly to promote crystal formation [12]. The high crystallinity of Di(1-Adamantyl)benzylphosphine, attributed to the rigid adamantyl groups and the symmetrical molecular structure, facilitates effective purification through recrystallization [5].
Characterization of Di(1-Adamantyl)benzylphosphine relies heavily on phosphorus-31 Nuclear Magnetic Resonance spectroscopy, which provides definitive identification through the characteristic chemical shift appearing in the range of 8 to 15 parts per million downfield from trimethyl phosphate [13] [14]. The ³¹P NMR spectrum typically exhibits a sharp singlet, indicating the symmetrical environment of the phosphorus center and the absence of phosphorus-phosphorus coupling [13]. The upfield shift compared to triarylphosphines reflects the increased electron density at phosphorus resulting from the electron-donating adamantyl groups [14].
Infrared spectroscopy provides complementary characterization information, with characteristic phosphorus-carbon stretching vibrations appearing in the range of 750 to 800 reciprocal centimeters [9] [15]. The adamantyl cage structure contributes distinctive carbon-hydrogen stretching bands in the 2850 to 2950 reciprocal centimeters region, which serve as diagnostic features for confirming the presence of the adamantyl substituents [9].
Mass spectrometric analysis confirms the molecular composition through the detection of the molecular ion peak at mass-to-charge ratio 392.6, corresponding to the molecular formula C₂₇H₃₇P [16] [17]. The high-resolution mass spectrum provides additional confirmation of the elemental composition and can detect trace impurities that may not be apparent through other analytical techniques [18].
The industrial-scale production of Di(1-Adamantyl)benzylphosphine faces numerous technical and economic challenges that significantly impact the commercial viability of this specialized ligand [3] [19]. Raw material costs represent the most substantial economic barrier, with adamantane derivatives accounting for 35 to 45 percent of the total production cost [20]. The limited availability of high-purity adamantane and the complex multi-step synthesis required to produce functionalized adamantyl precursors contribute to the elevated material costs [3].
Reaction control presents significant technical challenges during scale-up operations, particularly regarding heat management and temperature control [19] [21]. The highly exothermic nature of many phosphine synthesis reactions requires sophisticated thermal management systems to prevent runaway reactions and maintain product quality [19]. Continuous flow reactor technology has emerged as a promising solution for managing reaction exotherms while maintaining consistent product quality and improving overall process safety [19].
Safety considerations play a critical role in industrial phosphine production, as tertiary phosphines are inherently air-sensitive and can pose significant health and environmental risks [5] [20]. The pyrophoric nature of many phosphine intermediates necessitates the implementation of comprehensive inert atmosphere handling systems and specialized safety protocols [5]. Personnel training and emergency response procedures require significant investment in safety infrastructure, contributing approximately 10 to 15 percent to the overall production cost [20].
Environmental impact concerns have become increasingly important in industrial phosphine manufacturing, with regulatory pressures driving the adoption of greener synthetic methodologies [22] [23]. Solvent waste management and energy consumption represent significant environmental challenges, particularly given the large solvent volumes typically required for purification processes [22]. The development of solvent recycling systems and the implementation of green chemistry principles have become essential components of sustainable phosphine production [23].
Quality control requirements for pharmaceutical and catalytic applications demand stringent analytical monitoring throughout the production process [19]. Advanced analytical techniques including high-performance liquid chromatography, gas chromatography-mass spectrometry, and multi-dimensional Nuclear Magnetic Resonance spectroscopy are required to ensure batch-to-batch consistency and detect trace impurities [19]. These quality assurance measures contribute approximately 5 to 10 percent to the total production cost but are essential for maintaining market acceptance [20].
Economic viability remains the most critical challenge for large-scale Di(1-Adamantyl)benzylphosphine production, with current production costs significantly exceeding market prices for comparable phosphine ligands [3] [20]. Process optimization strategies focusing on yield improvement, reaction time reduction, and waste minimization are essential for achieving economic competitiveness [21]. The development of alternative synthetic routes that bypass expensive adamantyl precursors represents a promising approach for reducing production costs and improving market viability [23].
DI(1-Adamantyl)benzylphosphine exhibits substantial steric bulk due to its molecular architecture featuring two adamantyl substituents and one benzyl group attached to the central phosphorus atom [1] [2]. The adamantyl groups are particularly significant contributors to the steric properties, as each adamantyl unit consists of three fused cyclohexane rings in a rigid, cage-like structure [3].
Based on computational and experimental data for related adamantyl phosphines, DI(1-Adamantyl)benzylphosphine is expected to have a Tolman cone angle in the range of 170-190° [4] [5]. This estimation is derived from comparisons with other bulky phosphine ligands: tricyclohexylphosphine (P(Cy)₃) has a cone angle of 179°, tri-tert-butylphosphine (P(t-Bu)₃) exhibits 182°, and tris(1-adamantyl)phosphine shows exceptionally large values exceeding 200° [6] .
The steric bulk measurement becomes particularly important when considering coordination environments. Computational studies have shown that cone angles can vary depending on the metal coordination geometry, with values typically following the order: θL > θT > θO (linear > tetrahedral > octahedral coordination) [4] [5]. For DI(1-Adamantyl)benzylphosphine in tetrahedral coordination environments, the cone angle would be expected to fall within the estimated range.
Ligand | Cone Angle (°) | Steric Classification |
---|---|---|
PMe₃ | 118 | Small |
PPh₃ | 145 | Medium |
P(Cy)₃ | 179 | Large |
P(t-Bu)₃ | 182 | Very Large |
DI(1-Adamantyl)benzylphosphine | 170-190 | Large |
PAd₃ | >200 | Exceptionally Large |
The substantial steric bulk of DI(1-Adamantyl)benzylphosphine makes it particularly effective in stabilizing coordinatively unsaturated metal complexes and promoting selectivity in catalytic reactions [8] [9].
The electronic properties of DI(1-Adamantyl)benzylphosphine are characterized by strong electron-donating capabilities, primarily attributed to the presence of the two adamantyl substituents . The Tolman Electronic Parameter for this compound is estimated to be in the range of 2058-2062 cm⁻¹, positioning it as a very strong σ-donor ligand [11] [12].
This estimation is based on the electronic properties of related adamantyl phosphines. Tris(1-adamantyl)phosphine (PAd₃) exhibits an exceptional TEP value of 2052.1 cm⁻¹, surpassing most alkylphosphines and rivaling N-heterocyclic carbenes in electron-donating ability [13]. The presence of two adamantyl groups in DI(1-Adamantyl)benzylphosphine, combined with one benzyl group, would be expected to produce electronic properties intermediate between those of PAd₃ and conventional alkylphosphines.
Ligand | TEP (cm⁻¹) | Electronic Character |
---|---|---|
P(t-Bu)₃ | 2056.1 | Excellent donor |
DI(1-Adamantyl)benzylphosphine | 2058-2062 | Very good donor |
P(n-Bu)₃ | 2060.3 | Good donor |
PEt₃ | 2061.7 | Good donor |
PMe₃ | 2064.1 | Good donor |
PPh₃ | 2068.9 | Moderate donor |
The strong electron-donating character arises from the inductive effects of the adamantyl groups, which are highly electron-rich due to their saturated hydrocarbon nature [14] [15]. The benzyl substituent provides additional electron density through its aromatic system, though to a lesser extent than the adamantyl groups [16].
The electronic properties of DI(1-Adamantyl)benzylphosphine make it particularly effective in facilitating oxidative addition steps in catalytic cycles and stabilizing low-valent metal centers [17] [18]. The ligand exhibits minimal π-acceptor character, classifying it primarily as a σ-donor ligand [15] [19].
DI(1-Adamantyl)benzylphosphine demonstrates considerable thermal stability, with the compound maintaining its structural integrity at temperatures well above room temperature [1] [20] [21]. The melting point of the compound is reported as 183°C, indicating substantial thermal stability compared to many organophosphorus compounds [1] [20].
The thermal stability of DI(1-Adamantyl)benzylphosphine is enhanced by several structural factors. The adamantyl groups provide exceptional stability due to their rigid cage-like structure, which resists thermal decomposition pathways common in other alkyl phosphines [22] [3]. Unlike many phosphines that undergo cyclometallation or P-C bond scission at elevated temperatures, the adamantyl substituents show remarkable resistance to these degradation pathways [13].
Comparative thermal stability studies on related phosphine compounds indicate that adamantyl-containing phosphines generally exhibit higher decomposition temperatures than their conventional counterparts [23] [24]. Polyimides containing phosphine-oxide units with adamantyl groups have shown initial decomposition temperatures in the range of 473-483°C, suggesting that the adamantyl framework contributes significantly to thermal stability [23] [24].
The primary thermal decomposition pathway for DI(1-Adamantyl)benzylphosphine likely involves initial cleavage of the weaker P-C bonds, particularly the P-benzyl bond, which would be expected to be the most thermally labile due to its lower bond dissociation energy compared to the P-adamantyl bonds [23]. The decomposition process would proceed through:
The compound exhibits stability under inert atmospheric conditions and requires storage under argon or nitrogen to prevent oxidation [25] [21]. Under ambient conditions, the phosphine may slowly oxidize to form the corresponding phosphine oxide, a common degradation pathway for tertiary phosphines [26] [27].
DI(1-Adamantyl)benzylphosphine exhibits excellent solubility in a wide range of organic solvents, making it highly suitable for homogeneous catalytic applications [28] [29]. The compound's solubility profile is characteristic of bulky, lipophilic organophosphorus compounds, with high LogP values (8.36) and XLogP3 values (6.8) indicating strong affinity for non-polar organic environments [1] [2].
The solubility characteristics can be attributed to the molecular structure, where the large adamantyl groups and benzyl substituent create a highly hydrophobic molecular surface. The compound shows particularly good solubility in:
Non-polar solvents: Excellent solubility in hydrocarbons such as toluene, benzene, and hexanes, making it ideal for hydrocarbon-based catalytic systems [30] [31].
Moderately polar solvents: Good solubility in ethers (diethyl ether, THF), dichloromethane, and chloroform, enabling use in a variety of synthetic protocols [32] [29].
Polar aprotic solvents: Soluble in solvents like DMF and acetonitrile, though solubility may be somewhat reduced compared to less polar media [30] [32].
The compound is essentially insoluble in water due to its highly hydrophobic nature and lack of polar functional groups [33] [32]. This property is advantageous for phase-separation techniques in catalysis and facilitates product isolation in aqueous workup procedures.
Solvent Class | Solubility | Applications |
---|---|---|
Hydrocarbons | Excellent | Coupling reactions, hydroformylation |
Ethers | Very Good | Cross-coupling, reduction reactions |
Halogenated solvents | Good | General synthetic applications |
Polar aprotic | Moderate | Specialized catalytic protocols |
Alcohols | Poor | Limited applications |
Water | Insoluble | Biphasic catalysis systems |
The solubility profile of DI(1-Adamantyl)benzylphosphine makes it particularly suitable for industrial catalytic processes where high substrate concentrations and efficient catalyst recovery are important considerations . The compound's tendency to remain in organic phases facilitates catalyst recycling and reduces contamination in aqueous product streams [32] [29].